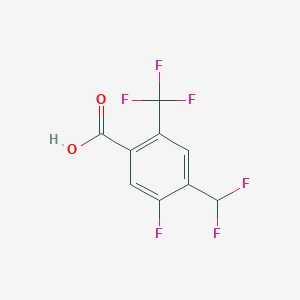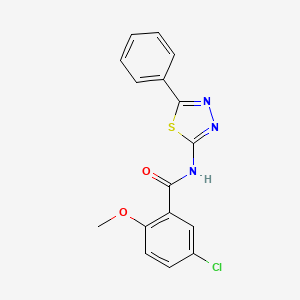
5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is related to various thiadiazole compounds known for their diverse applications in medicinal chemistry and chemical synthesis. The structural uniqueness of thiadiazole derivatives makes them suitable for various chemical reactions and potential applications in developing new therapeutic agents. For instance, the synthesis of 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety has shown promising nematocidal activities, indicating the potential of similar compounds in agricultural applications (Liu et al., 2022). Additionally, the straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrates the chemical versatility of thiadiazole compounds, making them suitable precursors for synthesizing novel heterocyclic compounds with potential insecticidal activity (Mohamed et al., 2020).
Biological Activities
Compounds containing the 1,3,4-thiadiazole structure, similar to this compound, have been explored for various biological activities. For example, novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, demonstrating significant photophysical properties, which could be valuable in developing fluorescent markers or probes in biological studies (Zhang et al., 2017). Moreover, the synthesis of thiadiazole derivatives has been reported for their potential antimicrobial and anti-inflammatory properties, indicating the broad spectrum of biological applications of these compounds (Rai et al., 2009).
Anticancer Potential
Research into thiadiazole derivatives, akin to this compound, has also delved into their potential anticancer properties. Studies have shown that certain thiadiazole compounds exhibit cytotoxic activities against various human cancer cell lines, suggesting their potential in anticancer drug development (Alam et al., 2011). This highlights the significance of thiadiazole derivatives in medicinal chemistry, especially in designing new therapeutic agents for cancer treatment.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety are known to exhibit anticonvulsant activity . They act by releasing chloride ions through the GABAA pathway , which prevents neurons from firing in the brain .
Mode of Action
Based on the known action of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might interact with its targets (possibly gabaa receptors) to increase the influx of chloride ions . This would hyperpolarize the neurons, making them less likely to fire, and thus exerting an anticonvulsant effect .
Biochemical Pathways
Given the potential anticonvulsant activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might affect the gabaergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which plays a key role in inhibiting neuronal excitability in the nervous system .
Result of Action
Based on the potential anticonvulsant activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might help to reduce neuronal excitability and prevent seizures .
properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJJUBREJIHGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

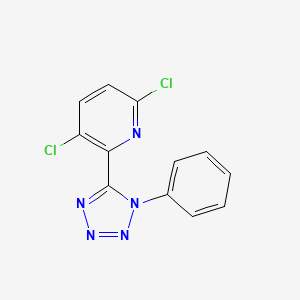
![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)
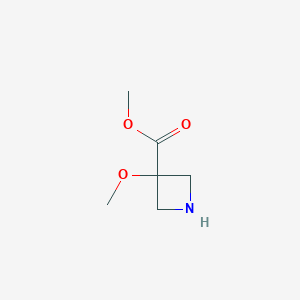
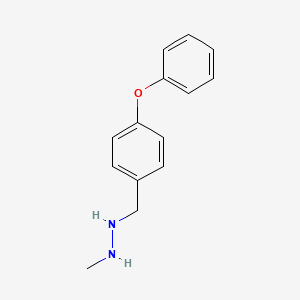

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)


![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)
![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)
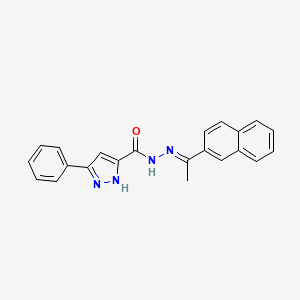
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)
